

3,5-Di-tert-butyl-2-methoxybenzaldehyde

molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-methoxybenzaldehyde
Cat. No.:	B152259

[Get Quote](#)

Technical Guide: 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**, a valuable intermediate in organic synthesis.

Chemical Properties and Identifiers

3,5-Di-tert-butyl-2-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of two bulky tert-butyl groups and a methoxy group on the benzene ring. These functional groups significantly influence its reactivity and physical properties.

Property	Value
Molecular Formula	C ₁₆ H ₂₄ O ₂ [1] [2]
Molecular Weight	248.36 g/mol [1] [2]
CAS Number	135546-15-5 [1] [2]
IUPAC Name	3,5-di-tert-butyl-2-methoxybenzaldehyde [2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**. The following sections outline common laboratory methods.

2.1. Synthesis of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**

A common synthetic route to **3,5-Di-tert-butyl-2-methoxybenzaldehyde** involves the formylation of 2,4-di-tert-butylanisole.

Materials:

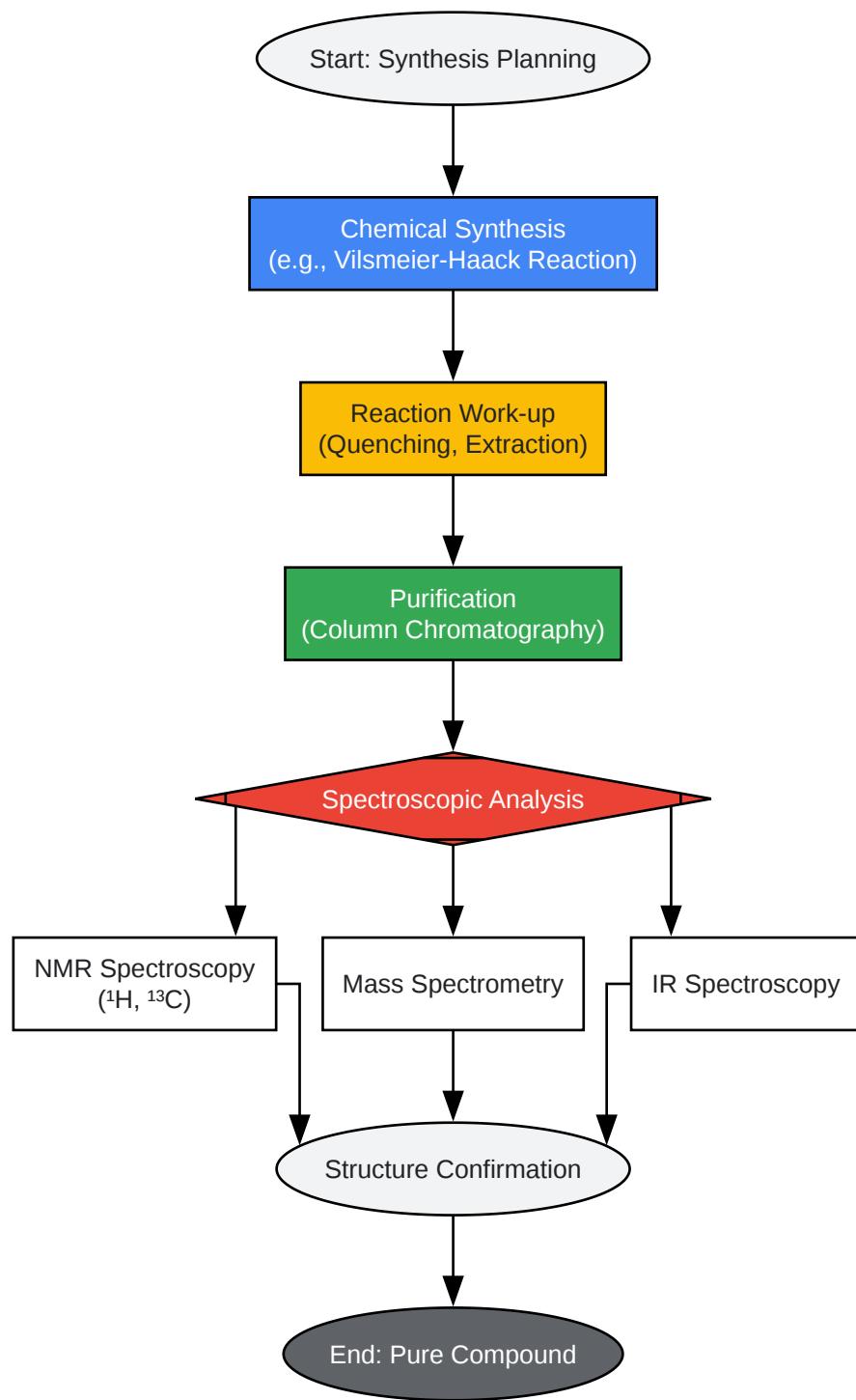
- 2,4-di-tert-butylanisole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- Sodium acetate
- Water
- Standard laboratory glassware and stirring apparatus

Procedure (Vilsmeier-Haack Reaction):

- Dissolve 2,4-di-tert-butylanisole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly add a pre-mixed solution of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (the Vilsmeier reagent) to the reaction mixture dropwise, maintaining the temperature at 0°C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by pouring the mixture over ice.
- Neutralize the mixture with a saturated aqueous solution of sodium acetate.
- Extract the product with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

2.2. Spectroscopic Analysis


Characterization of the synthesized compound is typically performed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. Expected signals include those for the aldehyde proton, aromatic protons, methoxy protons, and tert-butyl protons, each with characteristic chemical shifts and multiplicities.
 - ^{13}C NMR spectroscopy provides information about the carbon skeleton of the molecule.
- Mass Spectrometry (MS):
 - Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular ion peak $[\text{M}]^+$ should correspond to the calculated molecular weight.
- Infrared (IR) Spectroscopy:

- IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde and C-O stretches for the methoxy group and the aromatic ether linkage.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the synthesis and characterization of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. 3,5-Di-tert-butyl-2-methoxybenzaldehyde | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Di-tert-butyl-2-methoxybenzaldehyde molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152259#3-5-di-tert-butyl-2-methoxybenzaldehyde-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

